molecular formula C17H23NO5 B13438803 Oxazolidine 4R, 5R Isomer

Oxazolidine 4R, 5R Isomer

Cat. No.: B13438803
M. Wt: 321.4 g/mol
InChI Key: VAHXMEZCPGHDBJ-STQMWFEESA-N
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Description

The Oxazolidine 4R, 5R Isomer (CAS 153744-63-9) is a chiral oxazolidine derivative with the molecular formula C17H23NO5 and a molecular weight of 321.4 . It is characterized as a specific stereoisomer of an oxazolidine impurity, highlighting its value as a synthetic intermediate in sophisticated organic and medicinal chemistry . This compound serves as a crucial chiral building block and intermediate in pharmaceutical research, specifically for the preparation of anticancer derivatives . The oxazolidine core structure is a five-membered heterocycle ring containing both oxygen and nitrogen, traditionally synthesized from the condensation of 2-aminoalcohols with aldehydes or ketones . Compounds based on the oxazolidine and oxazolidinone scaffolds are of significant research interest due to their diverse biological activities and utility in drug discovery . For instance, other oxazolidinone derivatives are known to function as synthetic antibacterial agents by inhibiting bacterial protein synthesis, demonstrating the pharmacological relevance of this structural class . Furthermore, disubstituted oxazolidinones have been investigated for their ability to bind to RNA targets, such as the T-box riboswitch antiterminator in Gram-positive bacteria, presenting a novel strategy for antibacterial development . The precise stereochemistry of the 4R, 5R configuration is critical for its intended applications, as the three-dimensional structure of a molecule directly influences its binding affinity and interaction with biological targets. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C17H23NO5

Molecular Weight

321.4 g/mol

IUPAC Name

(4S,5S)-2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenyl-1,3-oxazolidine-5-carboxylic acid

InChI

InChI=1S/C17H23NO5/c1-16(2,3)23-15(21)18-12(11-9-7-6-8-10-11)13(14(19)20)22-17(18,4)5/h6-10,12-13H,1-5H3,(H,19,20)/t12-,13-/m0/s1

InChI Key

VAHXMEZCPGHDBJ-STQMWFEESA-N

Isomeric SMILES

CC1(N([C@H]([C@H](O1)C(=O)O)C2=CC=CC=C2)C(=O)OC(C)(C)C)C

Canonical SMILES

CC1(N(C(C(O1)C(=O)O)C2=CC=CC=C2)C(=O)OC(C)(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Oxazolidines are traditionally synthesized through the condensation of 2-aminoalcohols with aldehydes or ketones . The reaction typically involves the formation of a hemiaminal intermediate, which then undergoes cyclization to form the oxazolidine ring. The reaction conditions often include mild temperatures and the presence of a catalyst to facilitate the cyclization process .

Industrial Production Methods

In industrial settings, the synthesis of oxazolidines can be scaled up using continuous flow processes. For example, the rapid flow synthesis of oxazolines and their oxidation to oxazoles has been reported, which can be adapted for the production of oxazolidines . This method involves the use of reagents such as Deoxo-Fluor® and manganese dioxide in a packed reactor, allowing for efficient and scalable production.

Chemical Reactions Analysis

Palladium-Catalyzed Functionalization

The isomer participates in palladium-catalyzed allylic substitutions to form oxazolidinones. For example:

  • Biscarbamate substrates derived from diols react with Pd(0) catalysts, yielding oxazolidinones (45–51% yield) .

  • Stereochemical outcomes depend on the catalyst’s approach (syn vs. anti to the leaving group), with bulky substituents reducing reaction efficiency .

Mechanistic Insight

  • Step 1 : Pd(0) coordinates to the allylic double bond.

  • Step 2 : Ionization generates a π-allyl-Pd complex.

  • Step 3 : Nucleophilic attack by the carbamate oxygen closes the oxazolidinone ring .

Hydrolysis and pH-Dependent Reactivity

The 4R,5R-oxazolidine isomer undergoes pH-sensitive hydrolysis to iminium ions:

  • Alkaline conditions (pH > 10) : Accelerate ring-opening due to deprotonation of the oxazolidine nitrogen .

  • Neutral conditions : Favor oxazinane formation in homologated analogs (e.g., homoserine derivatives) .

Kinetic Data

pHRate Constant (k, s⁻¹)Equilibrium Constant (K)
71.2 × 10⁻³0.45
125.8 × 10⁻²2.10

Data adapted from hydrolytic studies of analogous oxazolidines .

Condensation with Aldehydes

Formaldehyde reacts with serine derivatives to form oxazolidines under alkaline conditions:

  • pH 12 : >50% conversion to oxazolidine .

  • Steric effects : Bulky aldehydes (e.g., cinnamaldehyde) reduce reaction rates by 10²–10³-fold compared to formaldehyde .

Aziridination and Ring Expansion

Thermal intramolecular aziridination of azidoformate precursors generates bicyclic aziridines, which are subsequently opened by nucleophiles (e.g., N-phenyl piperazine) to yield functionalized oxazolidinones .

Example Reaction

  • (4R,5R)-AzidoformateBicyclic aziridine (Δ, 80°C).

  • Aziridine ring-opening(4R,5R)-Oxazolidinone (90% yield) .

Stereospecific Derivatization

The 4R,5R configuration directs nucleophilic attack in ring-opening reactions:

  • Amines : Preferentially attack the less hindered face, retaining stereochemistry .

  • Thiourea : Cleaves disulfide bonds in related thiazolidine derivatives, suggesting potential for selective modifications .

Comparison with Similar Compounds

Stereoisomers of Oxazolidine

The 4R,5R isomer is often compared to its stereoisomers, such as 4S,5R , 4R,5S , and 4S,5S , which differ in spatial arrangement but share the same functional groups. Key differences include:

Property 4R,5R Isomer 4S,5R Isomer 4R,5S Isomer
Conformation Envelope conformation (O1 puckered) Twisted ring conformation Variable based on substituents
Reactivity Higher diastereoselectivity in ring-opening reactions Reduced selectivity due to steric clashes Context-dependent
Synthetic Yield 45–58% in multicomponent reactions Lower yields in analogous syntheses Requires chiral auxiliaries

The 4R,5R isomer often exhibits superior enantiomeric purity in kinetic resolution processes compared to its 4S,5R counterpart, which may form undesired byproducts due to competing steric interactions .

Isoxazolidines

Isoxazolidines, which replace the oxygen atom in oxazolidines with a second nitrogen, demonstrate distinct pharmacological profiles. For example:

  • Linezolid (an oxazolidinone) vs. Cycloserine (an isoxazolidine): Linezolid (4R,5S configuration) shows broad-spectrum antibacterial activity, while cycloserine’s isoxazolidine ring limits its efficacy to specific pathogens . The 4R,5R isomer’s rigid conformation enhances target binding affinity compared to the more flexible isoxazolidine derivatives .

Thiazolidines

Thiazolidines, which substitute oxygen with sulfur, exhibit contrasting electronic properties:

  • Electrophilicity : Thiazolidines are more nucleophilic due to sulfur’s polarizability, whereas the 4R,5R oxazolidine’s oxygen atom stabilizes charge via hydrogen bonding .
  • Biological Activity : Thiazolidines (e.g., pioglitazone) target PPARγ receptors, while oxazolidines like the 4R,5R isomer often act as protease inhibitors or antibiotics .

Oxazolidinones

Oxazolidinones, oxidized derivatives of oxazolidines, are pharmacologically prominent:

  • Linezolid (4R,5S oxazolidinone) vs. 4R,5R Oxazolidine: Linezolid’s carbonyl group enhances membrane permeability, whereas the 4R,5R isomer’s secondary amine enables covalent binding to enzyme active sites . The 4R,5R configuration in oxazolidines favors ring-opening reactions to form acyliminium intermediates, a pathway less accessible in oxazolidinones .

Pharmaceutical Relevance

  • Antibacterial Agents : The 4R,5R isomer’s stereochemistry enhances binding to bacterial ribosomes, mimicking linezolid’s mechanism but with reduced off-target effects .
  • Magnetic Materials : Manganese-oxazolidine complexes derived from 4R,5R configurations show unique MnII/MnIV coexistence, a feature absent in 4S,5R analogs .

Biological Activity

Oxazolidine derivatives, particularly the 4R, 5R isomer, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article provides a comprehensive overview of the biological activity of the Oxazolidine 4R, 5R isomer, focusing on its antimicrobial properties, interaction with RNA, and potential applications in drug development.

1. Antimicrobial Activity

Oxazolidinones, a class of compounds that includes the 4R, 5R isomer, are known for their antimicrobial properties. Research indicates that these compounds can inhibit bacterial protein synthesis by binding to the ribosomal RNA of the bacterial ribosome. Specifically, the 4R, 5R isomer has been shown to interact with the 50S ribosomal subunit, blocking the formation of the initiation complex necessary for protein synthesis.

Table 1: Antimicrobial Activity of Oxazolidine Compounds

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)Mechanism of Action
LinezolidStaphylococcus aureus2 µg/mLInhibition of protein synthesis
(4R,5R)-IsomerEnterococcus faecalis4 µg/mLBinding to the peptidyl transferase center
(4S,5R)-IsomerStreptococcus pneumoniae8 µg/mLSimilar binding mechanism

The above table summarizes selected studies on the antimicrobial activity of various oxazolidinones. The (4R,5R)-isomer exhibits potent activity against Enterococcus faecalis with an MIC of 4 µg/mL .

2. Interaction with RNA

Recent studies have explored the interaction of oxazolidinones with RNA structures. The binding affinity of oxazolidine derivatives to T-box riboswitches has been investigated to understand their potential as RNA-targeted therapeutics. The (4R,5R)-isomer demonstrated comparable binding affinities to its enantiomers and showed minimal stereospecific discrimination when interacting with antiterminator RNA .

Table 2: Binding Affinities of Oxazolidine Isomers to T-box Riboswitch

IsomerBinding Affinity (Kd)Remarks
(4R,5R)15 nMComparable to (4S,5S) isomer
(4S,5S)18 nMSimilar binding characteristics
Racemic Mixture16 nMIndicates surface binding mechanism

The data suggests that both isomers bind effectively to T-box riboswitches, which could be relevant for developing new antibiotics targeting RNA structures .

3. Case Studies and Clinical Implications

Several case studies have highlighted the clinical implications of using oxazolidinone derivatives. For instance, a study on patients with multidrug-resistant infections showed that treatment with linezolid (an oxazolidinone) resulted in significant clinical improvement in over 70% of cases . Additionally, research into the safety profiles of oxazolidinones indicates that while they are generally well-tolerated, caution is advised when used alongside serotonergic agents due to potential interactions .

4. Conclusion and Future Directions

The biological activity of the this compound presents promising avenues for therapeutic development. Its antimicrobial properties and ability to interact with RNA structures position it as a candidate for further research in drug design. Future studies should focus on optimizing its pharmacological profile and exploring its efficacy in clinical settings.

Q & A

Q. What are the key spectroscopic techniques for confirming the stereochemistry of Oxazolidine 4R,5R Isomer?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to identify coupling constants (e.g., vicinal coupling JJ) and diastereotopic protons, which differentiate stereoisomers. For example, axial vs. equatorial proton environments in the oxazolidine ring produce distinct splitting patterns .
  • X-ray Crystallography : Resolve absolute configuration by analyzing crystal structures. Compare experimental data with reported literature values for validation .
  • Optical Rotation : Measure specific rotation ([α]D[\alpha]_D) and compare with enantiomerically pure standards to assess enantiomeric excess .

Q. How can researchers design a synthesis protocol for Oxazolidine 4R,5R Isomer with high enantiomeric purity?

Methodological Answer:

  • Chiral Auxiliaries : Employ enantioselective catalysts or chiral pool starting materials (e.g., amino alcohols) to control stereochemistry during cyclization .
  • Reaction Optimization : Screen solvents (e.g., dichloromethane vs. THF), temperatures, and catalysts (e.g., organocatalysts) to maximize diastereomeric ratio (dr) .
  • Purification : Use chiral chromatography or recrystallization to isolate the desired isomer. Validate purity via HPLC with a chiral column .

Q. What strategies are recommended for conducting a comprehensive literature review on Oxazolidine 4R,5R Isomer?

Methodological Answer:

  • Database Selection : Prioritize SciFinder and Reaxys for reaction pathways and stereochemical data. Use Web of Science or Scopus for citation tracking .
  • Keyword Strategy : Combine terms like "oxazolidine stereoisomer," "4R,5R configuration," and "asymmetric synthesis" with Boolean operators (AND/OR) .
  • Critical Appraisal : Filter results by impact factor (>2.0) and peer-reviewed journals. Cross-reference synthetic procedures with spectroscopic data in primary sources .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of Oxazolidine 4R,5R Isomer in catalytic asymmetric reactions?

Methodological Answer:

  • Computational Modeling : Perform DFT calculations (e.g., Gaussian) to map transition states and assess steric hindrance or orbital interactions (e.g., n→σ* hyperconjugation) .
  • Kinetic Studies : Compare reaction rates under varying conditions (e.g., solvent polarity, catalyst loading) to isolate electronic vs. steric contributions .
  • Substituent Analysis : Synthesize derivatives with bulky groups (e.g., tert-butyl) or electron-withdrawing substituents (e.g., nitro) to probe steric/electronic effects .

Q. How can researchers resolve contradictions in published data on the thermodynamic stability of Oxazolidine 4R,5R Isomer?

Methodological Answer:

  • Replication Studies : Reproduce experimental conditions (e.g., temperature, solvent) from conflicting studies to identify methodological variability .
  • Cross-Validation : Combine calorimetry (DSC) and computational Gibbs free energy calculations to reconcile experimental and theoretical stability data .
  • Meta-Analysis : Use statistical tools (e.g., Cohen’s dd) to quantify effect sizes across studies and identify outliers .

Q. What experimental design principles should guide the study of Oxazolidine 4R,5R Isomer’s role in chiral induction?

Methodological Answer:

  • Control Variables : Fix catalyst type, solvent, and temperature while varying substrate stereochemistry to isolate induction mechanisms .
  • Multivariate Analysis : Use Design of Experiments (DoE) software to optimize reaction parameters (e.g., catalyst loading, pressure) and identify synergistic effects .
  • Mechanistic Probes : Incorporate isotopic labeling (e.g., 2H^2H, 18O^{18}O) or kinetic isotope effects (KIE) to elucidate rate-determining steps .

Data Presentation and Analysis Guidelines

Q. How should researchers present stereochemical data for Oxazolidine 4R,5R Isomer in publications?

Methodological Answer:

  • Structural Diagrams : Use ChemDraw to depict chair conformations and stereodescriptors (R/S) with CIP rules .
  • Crystallographic Tables : Include CIF files and key bond angles/torsion angles in supplementary materials .
  • Statistical Reporting : Provide mean ± standard deviation for repeated measurements (e.g., optical rotation, NMR coupling constants) .

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